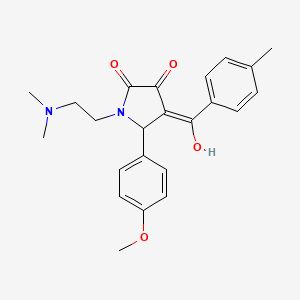

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

- Position 1: A 2-(dimethylamino)ethyl group, enhancing solubility via its basic tertiary amine.

- Position 3: A hydroxy group, a common pharmacophore in bioactive molecules, likely involved in hydrogen bonding .

- Position 4: A 4-methylbenzoyl moiety, contributing steric bulk and lipophilicity.

- Position 5: A 4-methoxyphenyl group, providing electron-donating effects.

This scaffold is associated with diverse biological activities, including protease inhibition and antiestrogenic effects, as observed in structurally related compounds .

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-5-7-17(8-6-15)21(26)19-20(16-9-11-18(29-4)12-10-16)25(14-13-24(2)3)23(28)22(19)27/h5-12,20,26H,13-14H2,1-4H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSMFZGFAAQQHS-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Dimethylaminoethyl Group: This can be achieved through a nucleophilic substitution reaction where a dimethylaminoethyl halide reacts with the pyrrole ring.

Addition of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents.

Attachment of the Methoxyphenyl Group: This step can involve a Friedel-Crafts alkylation reaction where a methoxybenzene derivative reacts with the pyrrole ring.

Incorporation of the Methylbenzoyl Group: The final step can involve an acylation reaction using a methylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.

Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, Jones reagent, KMnO4

Reducing Agents: LiAlH4, NaBH4

Catalysts: Lewis acids like AlCl3 for Friedel-Crafts reactions

Solvents: Common organic solvents like dichloromethane, ethanol, and toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter systems.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Position 1: Polar substituents (e.g., 2-hydroxypropyl, 2-methoxyethyl) improve aqueous solubility but may reduce cell permeability. The dimethylaminoethyl group in the target compound balances solubility and lipophilicity.

- Position 5 : Bulky substituents (e.g., isopropyl in ) may hinder binding in sterically sensitive biological targets compared to the target’s 4-methoxyphenyl .

Key Observations :

- The 3-hydroxy group is critical for activity across analogs, likely acting as a hydrogen bond donor .

- Electron-rich aryl groups (e.g., 4-methoxyphenyl in the target) enhance binding in estrogen receptor-related pathways, as seen in antiestrogenic compounds .

- Dimethylaminoethyl substitution may improve pharmacokinetic properties (e.g., half-life) compared to thiazolyl or benzyl groups .

Physicochemical Properties

Biological Activity

1-(2-(Dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one, a pyrrole derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound exhibits structural features that suggest various mechanisms of action, particularly in the context of receptor antagonism and anticancer properties.

Chemical Structure and Properties

The compound has the following molecular formula: , with a molecular weight of approximately 448.55 g/mol. Its structure includes a dimethylaminoethyl group, a hydroxyl group, and methoxy and benzoyl substituents that contribute to its biological activity.

Antagonistic Properties

Research indicates that compounds similar to 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one act as antagonists of the N-formyl peptide receptor 1 (FPR1). These compounds inhibit calcium flux in human neutrophils, chemotaxis, and adhesion to epithelial cells, suggesting a potential role in modulating immune responses .

Key Findings:

- FPR1 Antagonism: The compound has been shown to effectively compete with agonists for binding to FPR1, inhibiting downstream signaling pathways such as ERK1/2 phosphorylation in neutrophils .

- Selectivity: Most antagonists derived from this scaffold exhibit specificity for FPR1, with minimal effects on related receptors (FPR2, FPR3) and chemokine receptors .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving multicellular spheroids, it demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

Case Study:

In a study published by Walid Fayad et al., the compound was identified as a novel anticancer agent through high-throughput screening against spheroid models. The results indicated a dose-dependent response in cancer cell viability reduction, highlighting its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies suggest that:

- Hydrophobic Groups: The presence of small hydrophobic groups at specific positions enhances receptor binding affinity and antagonist potency.

- Functional Groups: Hydroxyl and methoxy substituents play crucial roles in modulating biological interactions and solubility profiles .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.